molecular formula C20H21F3N2O5 B11473373 Ethyl 2-(benzoylamino)-2-(2,4-dimethoxyanilino)-3,3,3-trifluoropropanoate

Ethyl 2-(benzoylamino)-2-(2,4-dimethoxyanilino)-3,3,3-trifluoropropanoate

Cat. No.: B11473373
M. Wt: 426.4 g/mol
InChI Key: KYKGNUKZABHBGD-UHFFFAOYSA-N
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Description

Ethyl 2-(benzoylamino)-2-(2,4-dimethoxyanilino)-3,3,3-trifluoropropanoate is an organic compound that belongs to the class of trifluoromethylated compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzoylamino)-2-(2,4-dimethoxyanilino)-3,3,3-trifluoropropanoate typically involves multiple steps, including the formation of the benzoylamino and dimethoxyanilino groups, followed by the introduction of the trifluoromethyl group. Common reagents used in these reactions may include benzoyl chloride, 2,4-dimethoxyaniline, and trifluoroacetic acid. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzoylamino)-2-(2,4-dimethoxyanilino)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzoylamino)-2-(2,4-dimethoxyanilino)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(benzoylamino)-2-(2,4-dimethoxyanilino)-3,3,3-trifluoropropanoate: shares similarities with other trifluoromethylated compounds, such as trifluoromethylbenzene and trifluoromethylphenylamine.

Uniqueness

    Unique Properties:

Properties

Molecular Formula

C20H21F3N2O5

Molecular Weight

426.4 g/mol

IUPAC Name

ethyl 2-benzamido-2-(2,4-dimethoxyanilino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C20H21F3N2O5/c1-4-30-18(27)19(20(21,22)23,25-17(26)13-8-6-5-7-9-13)24-15-11-10-14(28-2)12-16(15)29-3/h5-12,24H,4H2,1-3H3,(H,25,26)

InChI Key

KYKGNUKZABHBGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=C(C=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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